5-Amino-2-ethoxybenzamide
Overview
Description
5-Amino-2-ethoxybenzamide: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the fifth position and an ethoxy group at the second position on the benzene ring
Mechanism of Action
Target of Action
The primary target of 5-Amino-2-ethoxybenzamide, also known as Ethenzamide, is the 5-hydroxytryptamine (5HT) 2B receptor . This receptor plays a crucial role in the central nervous system, particularly in pain perception.
Mode of Action
Ethenzamide interacts with its target, the 5HT 2B receptor, in a concentration-dependent manner . It acts as an antagonist, blocking the receptor and inhibiting its function . This blockade results in the reduction of nociceptive responses, contributing to its analgesic effect .
Biochemical Pathways
It’s known that the drug exerts its analgesic effect at least in the spinal cord . The effect is attributed to multiple mechanisms of action, including the blockade of the 5HT 2B receptor .
Pharmacokinetics
A physiological pharmacokinetic model has been used to simulate the concentrations of a similar compound, ethoxybenzamide, in plasma and various tissues . The biochemical parameters for these simulations were obtained from in vitro data .
Result of Action
The molecular and cellular effects of Ethenzamide’s action primarily involve the reduction of nociceptive responses and the number of c-Fos-expressing cells in the spinal dorsal horn . These effects contribute to its analgesic properties, providing relief from pain .
Biochemical Analysis
Biochemical Properties
5-Amino-2-ethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in melanin synthesis, such as tyrosinase. This interaction enhances the production of melanin in cells, indicating its potential use in studies related to pigmentation and skin disorders . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. In melanoma cells, it has been shown to stimulate melanin synthesis via the cAMP response element-binding protein (CREB) signaling pathway . This compound increases the expression of melanogenic genes, leading to enhanced melanin production. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to tyrosinase, an enzyme crucial for melanin synthesis, and enhances its activity. This binding leads to increased production of melanin in cells. Additionally, this compound activates the CREB signaling pathway, which further upregulates the expression of melanogenic genes . These molecular interactions highlight the compound’s potential in modulating enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with ammonia or an amine source under specific conditions. One common method is the amidation reaction, where 2-ethoxybenzoic acid is treated with ammonia in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: 5-Amino-2-ethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It is used in assays to investigate enzyme inhibition and receptor binding properties .
Medicine: Its derivatives are explored for their analgesic, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain cosmetic products .
Comparison with Similar Compounds
- 2-Amino-5-methoxybenzamide
- 2-Amino-4-methoxybenzamide
- 2-Ethoxybenzamide
- 5-Chloro-2-ethoxybenzamide
- 5-Bromo-2-ethoxybenzamide
Comparison: 5-Amino-2-ethoxybenzamide is unique due to the presence of both an amino group and an ethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the amino group enhances its potential as an enzyme inhibitor, while the ethoxy group influences its solubility and interaction with biological membranes .
Properties
IUPAC Name |
5-amino-2-ethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMANAPXWHWJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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